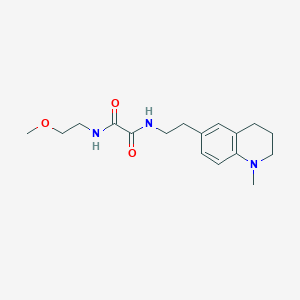

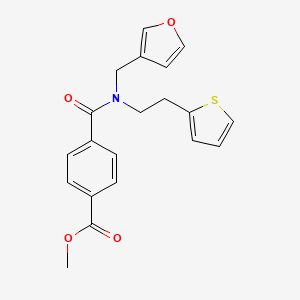

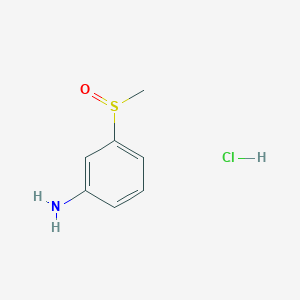

![molecular formula C13H11ClF3N3S B2983382 N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine CAS No. 339011-03-9](/img/structure/B2983382.png)

N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl-containing compounds are valuable in medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a subject of extensive research . A common method involves the trifluoromethylation of secondary amines .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including C-F bond activation . This process is challenging due to the strength of the C-F bond .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are determined by the compound’s molecular structure. Trifluoromethyl groups, for example, are known to increase the stability and lipophilicity of a compound .Aplicaciones Científicas De Investigación

Structural and Synthesis Insights

The study of pyrimethamine and aminopyrimidine derivatives, including N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine, reveals significant biological importance due to their natural occurrence and potential for forming stable crystal structures with unique hydrogen-bonded motifs. The exploration of their crystal structures provides insights into their molecular interactions and the role of sulfonate and carboxylate groups in mimicking binding associations (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the synthesis and characterization of derivatives focusing on modifications at the pyrimidinyl group have been explored for their potential biological activities, highlighting the compound's versatility and significance in medicinal chemistry (de Costa, Radesca, Di Paolo, & Bowen, 1992; Sokolova & Magidson, 1968).

Biological Activity and Applications

Research on this compound derivatives has shown promising biological activities. For example, studies have investigated their potential as antibacterial and anticancer agents, emphasizing the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, demonstrating significant potential for medical applications (Azab, Youssef, & El-Bordany, 2013). Furthermore, the investigation into the optical properties and protonation of chlorophyll derivatives, including those appending a pyridyl group in the C3-substituent, offers an interesting perspective on the compound's application in studying intramolecular interactions and photochemical properties (Yamamoto & Tamiaki, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-chlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHCNBGHNYQYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

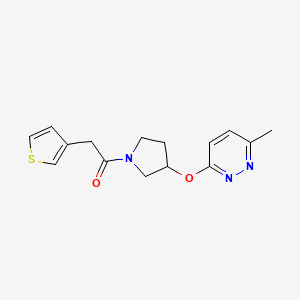

![4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2983299.png)

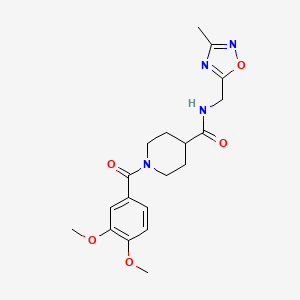

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)

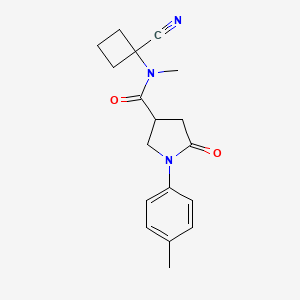

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)

![N-benzyl-7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2983318.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)